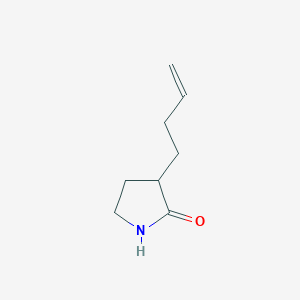
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE
Overview
Description
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The presence of the but-3-en-1-yl group adds a unique structural feature to this compound, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the reaction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidin-2-one ring and the but-3-en-1-yl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These steps are crucial for the compound’s biological activity and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE include other pyrrolidin-2-ones, such as pyrrolidine-2,5-diones and prolinol derivatives. These compounds share the pyrrolidin-2-one core structure but differ in their substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is the presence of the but-3-en-1-yl group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development in various scientific fields .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-but-3-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-7-5-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
InChI Key |
PVZPISASJMFNFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCNC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















